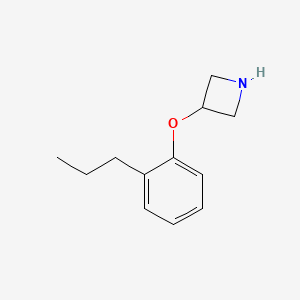

3-(2-Propylphenoxy)azetidine

描述

属性

IUPAC Name |

3-(2-propylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWYKENQLSGBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308964 | |

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-69-2 | |

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution on Azetidine Precursors

A common approach involves the nucleophilic substitution of a halogenated azetidine intermediate with 2-propylphenol or its derivatives. This typically proceeds via the formation of an azetidine mesylate or bromide intermediate, which is then reacted with the phenolic nucleophile under basic conditions to afford the phenoxy-substituted azetidine.

For example, an azetidine mesylate intermediate is prepared by mesylation of the corresponding hydroxyl-substituted azetidine under mild heating (55-60°C) for extended periods (12 hours), followed by reaction with 2-propylphenol or its sodium salt in an organic solvent such as methylene chloride or diethyl ether. The reaction mixture is then worked up by extraction, drying, and purification through silica gel chromatography to isolate the product as a crystalline solid.

Intramolecular Aminolysis of Epoxy Amines Catalyzed by Lanthanide Triflates

A more recent and regioselective method involves the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. The epoxy amine precursor, suitably functionalized with the 2-propylphenoxy group, undergoes ring closure to form the azetidine ring with high regioselectivity.

The reaction is typically carried out in refluxing 1,2-dichloroethane (DCE) or dichloromethane with 5 mol% La(OTf)3 catalyst. After completion, the mixture is cooled and extracted with saturated sodium bicarbonate solution, dried, and purified by column chromatography. This method offers high yields (~81%) and excellent selectivity for azetidine formation over other possible ring sizes.

Multi-step Synthesis from Bis(hydroxymethyl) Precursors

Another method involves preparing azetidine derivatives from 3,3-bis(hydroxymethyl)-azetidine intermediates. These are synthesized by treating appropriate dihalogenated precursors with amines (e.g., benzylamine) in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~135°C).

The bis(hydroxymethyl)azetidine is then subjected to nitration or other oxidative transformations to introduce carboxylic acid functionalities or to facilitate further substitution. Protection and deprotection steps (e.g., benzyl protection) are often employed to control reactivity.

| Step/Method | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mesylation of Azetidine Intermediate | Mesyl chloride, triethylamine, methylene chloride | 55-60°C | 12 hours | ~78 | Followed by reaction with 2-propylphenol |

| Nucleophilic Substitution | 2-Propylphenol or sodium phenolate, base (NaOH or K2CO3) | Ambient to 60°C | 12-24 hours | 60-85 | Extraction with organic solvents, drying, purification |

| La(OTf)3-Catalyzed Aminolysis | La(OTf)3 (5 mol%), reflux in DCE or CH2Cl2 | Reflux (~83-85°C) | 2.5 hours | 81 | High regioselectivity, minimal byproducts |

| Bis(hydroxymethyl) Azetidine Synthesis | Dihalogenated diol, amine (e.g., benzylamine), DMSO | 135°C | 3-5 hours | 54-66 | Multi-step, includes protection/deprotection steps |

The crude azetidine derivatives are typically purified by silica gel chromatography using solvent mixtures such as ethyl acetate and hexanes (50:50) to afford colorless crystalline solids.

Characterization is performed by NMR spectroscopy to confirm ring closure and substitution patterns, with monitoring of reaction progress via NMR or TLC.

Elemental analysis confirms the purity and composition, with typical values consistent with calculated carbon, hydrogen, and nitrogen percentages for the target compound.

The La(OTf)3-catalyzed method provides a regioselective and high-yielding route to azetidines, minimizing side reactions such as pyrrolidine formation, which can occur under other conditions.

The nucleophilic substitution method requires careful control of reaction temperature and stoichiometry to prevent decomposition or side reactions. Use of saturated sodium bicarbonate washes helps neutralize acidic byproducts and facilitates product isolation.

The bis(hydroxymethyl) intermediate approach, while effective, involves higher temperatures and longer reaction times, making it less suitable for large-scale synthesis but valuable for preparing complex substituted azetidines.

The preparation of 3-(2-Propylphenoxy)azetidine involves sophisticated synthetic routes that leverage nucleophilic substitution on azetidine intermediates, regioselective intramolecular aminolysis catalyzed by lanthanide triflates, and multi-step transformations from bis(hydroxymethyl) precursors. Each method offers distinct advantages in terms of yield, selectivity, and scalability. The choice of method depends on available starting materials, desired purity, and production scale.

化学反应分析

Types of Reactions

3-(2-Propylphenoxy)azetidine undergoes various types of chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the opening of the azetidine ring, forming linear amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted azetidines, linear amines, and azetidine oxides, depending on the reaction conditions and reagents used .

科学研究应用

Biological Activities

Research indicates that compounds similar to 3-(2-Propylphenoxy)azetidine may exhibit various biological activities, including:

- Neuroprotection : Preliminary studies suggest that azetidines may have neuroprotective effects, potentially providing benefits in treating neurodegenerative diseases. Similar compounds have shown the ability to interact with cellular pathways involved in oxidative stress and apoptosis, which are critical in neurodegenerative conditions.

- Anti-inflammatory Properties : Some azetidines are known for their anti-inflammatory effects, which could be explored further in the context of this compound. This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Synthetic Utility

The synthesis of this compound can be achieved through various methods, emphasizing the importance of efficient synthetic routes in organic chemistry. The compound's unique structure allows for modifications that could lead to new derivatives with enhanced biological activities or improved pharmacological profiles.

Synthetic Routes

Several synthetic routes have been developed for creating this compound, including:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halides in precursor compounds.

- Cyclization Reactions : Forming the azetidine ring through cyclization of suitable precursors.

These methods highlight the versatility of azetidine chemistry and its potential for generating novel compounds with specific functionalities.

Comparative Analysis with Related Compounds

To provide context for the potential applications of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine | Azetidine | Exhibits neuroprotective effects against cytotoxicity |

| 1-Acetylazetidine | Azetidine | Known for its potential anti-inflammatory properties |

| 4-Methylazetidine | Azetidine | Displays distinct reactivity patterns due to methyl substitution |

This table illustrates the diversity within the azetidine class and underscores the unique properties that this compound may possess.

作用机制

The mechanism of action of 3-(2-Propylphenoxy)azetidine involves its interaction with specific molecular targets, leading to various biological effects. The ring strain in the azetidine structure makes it highly reactive, allowing it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity . This reactivity is also harnessed in polymerization reactions, where the compound acts as a monomer, forming polymers with unique properties .

相似化合物的比较

Comparison with Similar Azetidine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 3-(2-Propylphenoxy)azetidine, highlighting substituent effects on logD (lipophilicity), topological polar surface area (TPSA), and bioactivity:

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects on logD and TPSA: The 2-propylphenoxy group likely confers moderate lipophilicity (logD ~3.0) and low TPSA (~40 Ų), enhancing membrane permeability compared to polar analogs like 3-cyano-azetidine (TPSA 108 Ų) .

- Ring Strain and Conformation: Azetidine’s four-membered ring increases metabolic stability compared to larger cyclic amines (e.g., piperidines), as seen in pyridinol derivatives (compounds 34/35) with 95% recovery after microsomal incubation .

Biochemical and Cellular Potency

- BCL6 Inhibitors: 3-Methoxy- and 3-cyano-azetidines exhibit potent biochemical inhibition (IC₅₀ ≤10 nM) but reduced cellular potency compared to six-membered cyclic amines. This discrepancy is attributed to higher TPSA values limiting cellular uptake .

- Neuroprotective Activity : 3-Aryl-azetidine derivatives (e.g., compound 28) show neuroprotective effects in vitro, with NMR-confirmed structural rigidity enhancing target engagement .

Metabolic Stability vs. Bioactivity

- Antioxidant Derivatives: Azetidine-containing pyridinol derivatives (compounds 34/35) demonstrate improved metabolic stability over non-azetidine analogs, despite slightly reduced antioxidant efficacy. This trade-off highlights the balance between stability and functional activity .

Comparison with Natural Azetidine Derivatives

- L-Azetidine-2-carboxylic Acid: A natural analog found in beets, this compound inhibits collagen synthesis and exhibits antitumor activity. Synthetic this compound may lack this proline-mimetic behavior but offers tunable hydrophobicity for targeted delivery .

生物活性

3-(2-Propylphenoxy)azetidine is a compound belonging to the azetidine family, characterized by its four-membered ring structure, which imparts unique reactivity and stability properties. This article explores its biological activity, including its mechanisms of action, cellular effects, metabolic pathways, and potential therapeutic applications.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation, differentiation, and apoptosis.

-

Biochemical Interactions :

- The compound engages in hydrogen bonding and hydrophobic interactions with biomolecules, notably interacting with cytochrome P450 enzymes involved in drug metabolism.

- It can bind to proteins that regulate signal transduction pathways, potentially altering their activity and affecting downstream cellular responses.

-

Cellular Effects :

- Signal Transduction : this compound influences kinase and phosphatase activities, which are crucial for regulating cellular signaling.

- Gene Expression : By interacting with transcription factors, it can modify gene expression profiles, impacting various cellular functions.

-

Molecular Mechanisms :

- The compound can either inhibit or activate enzyme activity through specific binding sites, affecting metabolic processes and energy production within cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant stability under physiological conditions. However, its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal toxicity observed.

- High Doses : Adverse effects such as hepatotoxicity and nephrotoxicity have been reported, emphasizing the importance of determining an optimal therapeutic range.

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes. This metabolic pathway involves oxidation followed by conjugation with glucuronic acid or sulfate for elimination from the body. The compound also influences metabolic flux by modulating key metabolic enzymes, thereby affecting metabolite levels within the cell.

Applications in Scientific Research

The compound is being explored for various applications across different fields:

- Chemistry : Serves as a building block for synthesizing more complex molecules and polymers.

- Biology : Investigated for potential bioactive properties in drug discovery.

- Medicine : Explored for therapeutic properties including antimicrobial and anticancer activities .

- Industry : Utilized in producing specialty chemicals and materials like coatings and adhesives.

Neuroprotective Properties

One notable study investigated the neuroprotective effects of azetidine derivatives similar to this compound in models of ischemia/reperfusion injury. These studies highlighted the potential of azetidine compounds to mitigate apoptotic damage and oxidative stress in neuronal cells .

Antibacterial Activity

Another study focused on azetidine derivatives demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions on the azetidine ring could enhance antibacterial potency .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2-Propylphenoxy)azetidine, and what analytical techniques validate its purity and structure?

- Synthesis : Common methods include nucleophilic substitution of azetidine with 2-propylphenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Alternative routes involve coupling reactions using palladium catalysts for regioselective phenoxy-azetidine bond formation .

- Characterization : Validate via - and -NMR to confirm azetidine ring integrity and phenoxy substitution patterns. LC-MS (ESI+) ensures molecular ion consistency, while HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%) .

Q. How does the electronic environment of the azetidine ring influence reactivity in downstream functionalization?

- The azetidine nitrogen’s lone pair participates in hydrogen bonding and Lewis acid interactions, affecting regioselectivity. For example, electron-donating groups on the phenoxy moiety (e.g., 2-propyl) stabilize intermediates in SN2 reactions, whereas electron-withdrawing groups favor ring-opening pathways . X-ray crystallography can confirm stereochemical outcomes .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

- Use in vitro binding assays (e.g., radioligand displacement for neurotransmitter transporters like DAT/SERT) due to structural similarity to dopamine reuptake inhibitors . For anti-inflammatory potential, measure NF-κB inhibition in LPS-stimulated microglial cells (IC₅₀ via ELISA) .

Advanced Research Questions

Q. How can conflicting data on azetidine ring stability under acidic/basic conditions be resolved?

- Contradiction : Some studies report azetidine ring cleavage under strong acids (e.g., HCl), while others note stability in mild bases .

- Methodology : Perform pH-dependent stability studies (1–14) with LC-MS monitoring. Use deuterated solvents (, CD₃OD) in NMR to track proton exchange kinetics. Computational modeling (DFT) can predict protonation states and ring strain .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Employ chiral phosphoric acid catalysts (e.g., TRIP) for desymmetrization reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and compare activation free energies (ΔG‡) of competing tautomers using DFT .

Q. How do substituent effects (e.g., 2-propyl vs. trifluoromethyl) alter biological target engagement?

- Experimental Design : Synthesize analogs (e.g., 3-(3-trifluoromethylphenoxy)azetidine ) and compare pharmacokinetic profiles (logP, metabolic stability in liver microsomes). Use SPR (surface plasmon resonance) to quantify binding affinities for targets like TLR4 or NLRP3 .

- Data Interpretation : Correlate steric/electronic parameters (Hammett σ, Taft ES) with IC₅₀ values to build QSAR models .

Q. What mechanistic insights explain divergent azetidine/pyrrolidine product ratios in cyclization reactions?

- Case Study : Substituent position (para vs. meta) on aromatic rings affects transition-state geometry. For example, 4-methoxy groups hinder cyclization due to steric hindrance, whereas 3-methoxy derivatives favor azetidine formation (3:1 ratio) .

- Validation : Use kinetic isotope effects (KIE) and -labeling to track reaction pathways .

Key Research Gaps and Recommendations

- Stereochemical Control : Develop chiral auxiliaries or asymmetric catalysis for azetidine derivatives.

- In Vivo Studies : Assess blood-brain barrier penetration in rodent models for CNS-targeted applications .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。